
1-(Chloromethyl)-2,3,4-trifluorobenzene
Vue d'ensemble
Description
1-(Chloromethyl)-2,3,4-trifluorobenzene (CMTFB) is a highly reactive and versatile compound, used in a variety of applications in scientific research. It is a colorless liquid with a strong, sweet smell, and is a chlorinated derivative of benzenes, with a molecular weight of 213.5 g/mol. CMTFB is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. Additionally, it is used as a catalyst in many chemical reactions, such as the synthesis of polymers and other materials.
Applications De Recherche Scientifique
Organic Synthesis Applications
1-(Chloromethyl)-2,3,4-trifluorobenzene is a valuable intermediate in organic chemistry, offering pathways for the synthesis of complex molecules. For instance, it has been used in the electrophilic fluorination reactions as part of Selectfluor F-TEDA-BF4, enabling various functionalizations of organic compounds, such as iodination, bromination, chlorination, nitration, and thiocyanation (Stavber & Zupan, 2005). Additionally, the compound's reactivity has been exploited in the synthesis of trifluoromethylbenzene, an important intermediate for pesticides, medicines, and dyes, demonstrating its versatility in enabling the fluorination of trichloromethylbenzene with hydrogen fluoride (Hong, Han, & Xu, 2004).
Materials Science and Polymer Chemistry
In the realm of materials science, the activated trifluoro monomer derived from 1-(Chloromethyl)-2,3,4-trifluorobenzene has been used to generate hyperbranched poly(arylene ether)s. These polymers exhibit high thermal stability and glass transition temperatures, showcasing the compound's role in developing advanced materials with desirable physical properties (Banerjee, Komber, Häussler, & Voit, 2009).
Catalysis and Mechanistic Studies
The compound has also found applications in catalysis and mechanistic studies, particularly in the context of organometallic chemistry. For example, it has facilitated the exploration of regioselectivity in functionalization reactions, demonstrating how organometallic control can influence the outcome of chemical transformations (Heiss & Schlosser, 2003). This highlights its utility in understanding and manipulating reaction pathways at a molecular level.
Propriétés
IUPAC Name |
1-(chloromethyl)-2,3,4-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWBYURQFNYMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590713 | |
| Record name | 1-(Chloromethyl)-2,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2,3,4-trifluorobenzene | |
CAS RN |
292621-60-4 | |
| Record name | 1-(Chloromethyl)-2,3,4-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)
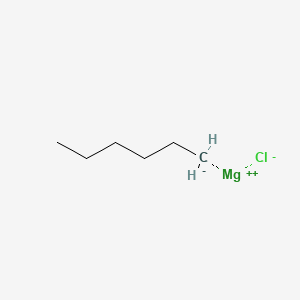
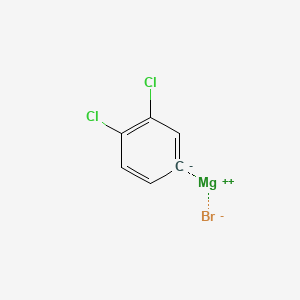
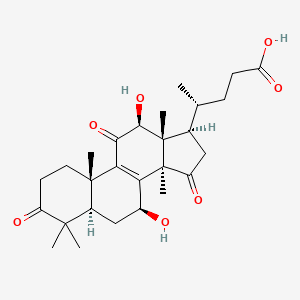
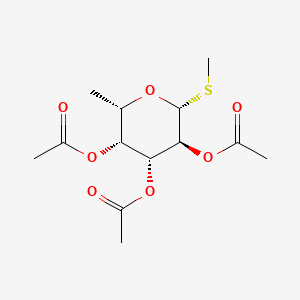
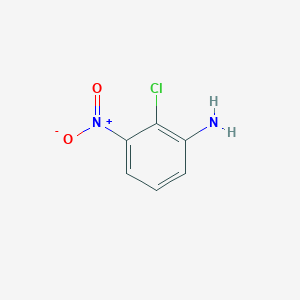
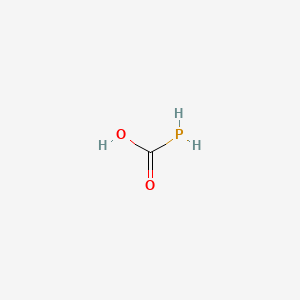
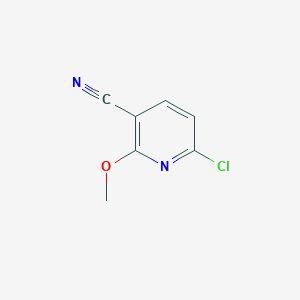
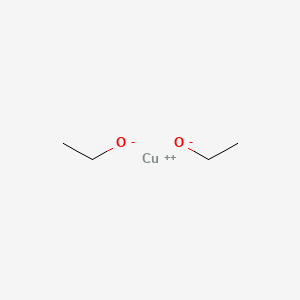
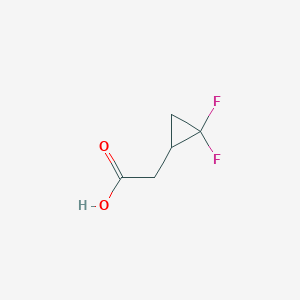

![Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1591121.png)

![(2'-Methoxy-[1,1'-biphenyl]-2-yl)diphenylphosphine](/img/structure/B1591127.png)